molecular formula C12H14O B6326272 2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI) CAS No. 288101-00-8

2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI)

Cat. No.: B6326272
CAS No.: 288101-00-8
M. Wt: 174.24 g/mol
InChI Key: NSISXVKKNXUSJC-UHFFFAOYSA-N
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Description

2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI) is an organic compound with the molecular formula C12H14O It is a derivative of propargyl alcohol, featuring an alkyne functional group and a phenyl ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Copper-Catalyzed Addition: One common method for synthesizing 2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI) involves the copper-catalyzed addition of formaldehyde to acetylene.

    Dehydrochlorination: Another method involves the dehydrochlorination of 3-chloro-2-propen-1-ol using sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound typically follows the copper-catalyzed addition route due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenyl ring and isopropyl group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI) is unique due to the presence of both the alkyne functional group and the isopropyl-substituted phenyl ring.

Properties

IUPAC Name

3-(4-propan-2-ylphenyl)prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10,13H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSISXVKKNXUSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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